N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide
Description
N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indazole ring, along with the piperidine and sulfamoyl groups, suggests that this compound may have interesting pharmacological properties.
Properties
IUPAC Name |
N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O3S/c1-16-24(22,23)20-7-5-9(6-8-20)14(21)17-13-10-3-2-4-11(15)12(10)18-19-13/h2-4,9,16H,5-8H2,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNBZHRCFNXWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCC(CC1)C(=O)NC2=NNC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the indazole derivative reacts with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the indazole ring or the sulfamoyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to N-oxides, while reduction may yield amines.
Scientific Research Applications
N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Use as a tool compound to study the function of specific proteins or enzymes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The indazole ring is known to interact with various biological targets, potentially leading to anti-inflammatory, anticancer, or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as indazole-3-carboxamides.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamides.
Sulfamoyl Derivatives: Compounds with sulfamoyl groups, such as sulfonamides.
Uniqueness
N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide is unique due to the combination of the indazole, piperidine, and sulfamoyl groups, which may confer distinct biological activities and pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
